An In-depth Technical Guide to Boc-6-Ahx-OSu: Structure, Properties, and Applications
An In-depth Technical Guide to Boc-6-Ahx-OSu: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Boc-6-aminohexanoic acid N-succinimidyl ester (Boc-6-Ahx-OSu), a widely utilized bifunctional linker in peptide synthesis, bioconjugation, and drug development. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application.
Core Chemical Identity and Properties
Boc-6-Ahx-OSu is a derivative of 6-aminohexanoic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an N-hydroxysuccinimide (NHS) ester at the carboxylic acid terminus. This structure allows for the controlled, sequential formation of amide bonds. The Boc group provides temporary protection of the primary amine, which can be removed under acidic conditions, while the NHS ester is a highly reactive group that readily couples with primary amines at physiological to slightly basic pH.
The 6-aminohexanoic acid (Ahx) spacer is a flexible and hydrophobic alkyl chain that can improve the solubility and bioavailability of the final conjugate, as well as reduce steric hindrance between the conjugated molecules.[1]
Chemical Structure
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Systematic Name: 2,5-dioxopyrrolidin-1-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Common Synonyms: 6-(Boc-amino)caproic acid N-succinimidyl ester, 6-(Boc-amino)hexanoic acid N-succinimidyl ester[][3]
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Molecular Formula: C₁₅H₂₄N₂O₆[3]
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SMILES String: CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O[3]
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InChI Key: TYJPSIQEEXOQLC-UHFFFAOYSA-N[3]
Physicochemical and Safety Data
The following tables summarize the key quantitative data for Boc-6-Ahx-OSu.
| Identifier | Value | Reference |
| CAS Number | 51513-80-5 | [3] |
| Molecular Weight | 328.36 g/mol | [3] |
| Melting Point | 87-92 °C | [3] |
| Purity (Assay) | ≥98.0% (TLC) | [3] |
| Beilstein/REAXYS Number | 1505656 | [3] |
| PubChem Substance ID | 57647512 | [3] |
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [3] |
| Reaction Suitability | Boc solid-phase peptide synthesis | [3] |
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation mark) | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statement | H315 (Causes skin irritation) | [3] |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 | [3] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |
| Storage Class Code | 11 (Combustible Solids) | [3] |
| WGK | WGK 3 | [3] |
Applications in Research and Development
Boc-6-Ahx-OSu is a versatile tool primarily used as a linker molecule. Its bifunctional nature allows for the conjugation of various molecules, including peptides, proteins, antibodies, and small molecule drugs.
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, Boc-6-Ahx-OSu can be used to introduce a flexible spacer arm within a peptide sequence. The NHS ester allows for coupling to the free N-terminus of a resin-bound peptide, and the Boc-protected amine can be deprotected in a subsequent step to allow for further chain elongation.[3]
The general workflow for incorporating Boc-6-Ahx-OSu into a peptide chain via SPPS is depicted below.
Bioconjugation and Drug Development
The primary application of Boc-6-Ahx-OSu is in bioconjugation, where the NHS ester is used to couple the linker to primary amines on biomolecules such as proteins, antibodies, or peptides. This is a key step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][] The Boc-protected amine can then be deprotected to allow for the attachment of a second molecule, such as a cytotoxic drug or an imaging agent.
The logical relationship for a typical bioconjugation followed by a second coupling is outlined below.
Experimental Protocols
The following is a detailed protocol for the conjugation of Boc-6-Ahx-OSu to a protein, a common application in bioconjugation.
Protocol: Conjugation of Boc-6-Ahx-OSu to a Protein
This protocol describes the coupling of the NHS ester of Boc-6-Ahx-OSu to primary amines (e.g., lysine residues) on a target protein.
Materials and Reagents:
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Protein of interest
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Boc-6-Ahx-OSu
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Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester. [5]
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Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[5]
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Experimental Workflow Diagram:
Step-by-Step Procedure:
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Protein Preparation:
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Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
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If the protein stock is in a buffer containing primary amines, perform a buffer exchange into the amine-free Reaction Buffer using dialysis or a desalting column.[5]
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Boc-6-Ahx-OSu Solution Preparation:
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Allow the vial of Boc-6-Ahx-OSu to equilibrate to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the required amount of Boc-6-Ahx-OSu in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
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Conjugation Reaction:
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Calculate the volume of the Boc-6-Ahx-OSu solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[6]
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While gently stirring or vortexing, add the Boc-6-Ahx-OSu solution to the protein solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]
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Quenching the Reaction:
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Purification of the Conjugate:
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Remove unreacted Boc-6-Ahx-OSu and the NHS byproduct using size-exclusion chromatography (SEC) or dialysis. The choice of method depends on the scale of the reaction and the stability of the protein conjugate.[5]
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Characterization of the Conjugate:
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The resulting Boc-protected conjugate can be characterized by methods such as SDS-PAGE (to observe a shift in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation.
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The Boc group on the purified conjugate can then be removed under standard acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps.
